

Comprehensive Synthesis Guide: 2-Aminocyclobutyl Methanol Hydrochloride

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Compound of Interest

Compound Name:	[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride
CAS No.:	2460740-31-0
Cat. No.:	B3003441

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Executive Summary

2-Aminocyclobutyl methanol hydrochloride is a high-value scaffold in medicinal chemistry, serving as a conformationally restricted analogue of

-amino alcohols and GABA (gamma-aminobutyric acid). Its cyclobutane core introduces specific steric constraints that can lock pharmacophores into bioactive conformations, enhancing potency and selectivity in neuroactive drug design and peptidomimetics.

This technical guide details the robust synthesis of this molecule, focusing on the (1R,2S)-cis and trans isomers. The protocol prioritizes the reduction of 2-aminocyclobutanecarboxylic acid (ACBC), a pathway that offers superior stereochemical control compared to direct cycloaddition approaches to the alcohol.

Part 1: Strategic Analysis & Retrosynthesis

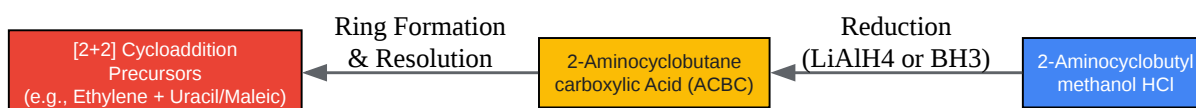
Structural Considerations

The cyclobutane ring possesses significant angle strain (~26 kcal/mol). Synthetic transformations must avoid conditions that trigger ring-opening or retro-[2+2] fragmentation.

- Stereochemistry: The relationship between the amino and hydroxymethyl groups can be cis or trans. The cis-isomer is often the kinetic product of photochemical cycloadditions, while the trans-isomer is thermodynamically favored.
- Salt Form: The hydrochloride salt is preferred for stability, preventing air oxidation of the amine and reducing hygroscopicity.

Retrosynthetic Logic

The most reliable route disconnects the hydroxymethyl group back to a carboxylic acid or ester. The cyclobutane core is constructed via [2+2] cycloaddition.



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Figure 1: Retrosynthetic analysis of 2-aminocyclobutyl methanol.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of the Precursor (2-Aminocyclobutanecarboxylic Acid)

Note: If the amino acid is commercially sourced, proceed to Phase 2. For de novo synthesis, the photochemical route is the industry standard for stereocontrol.

Mechanism: [2+2] Photocycloaddition followed by hydrolysis. Reference Method: Aitken et al. (2009) established the gram-scale access to all isomers via resolution with

-phenylethylamine.

Phase 2: Reduction to 2-Aminocyclobutyl Methanol

Direct reduction of the free amino acid is possible but often low-yielding due to solubility issues. The Ester-Reduction Method is recommended for high purity and yield.

Step 2A: Esterification

Objective: Convert the carboxylic acid to the methyl ester to facilitate solubility and reduction.

- Reagents: 2-Aminocyclobutanecarboxylic acid (1.0 equiv), Thionyl chloride (, 1.5 equiv), Methanol (solvent).
- Procedure:
 - Suspend the amino acid in anhydrous methanol at 0°C.
 - Add dropwise (Caution: Exothermic, gas evolution).
 - Reflux the mixture for 4–6 hours until the solid dissolves and TLC indicates consumption of the acid.
 - Concentrate in vacuo to afford the 2-aminocyclobutanecarboxylate methyl ester hydrochloride.
 - Checkpoint: This intermediate is a stable solid and can be stored.

Step 2B: Reduction (The Critical Step)

Objective: Reduce the ester to the primary alcohol without opening the ring. Reagent Choice: Lithium Aluminum Hydride (LiAlH₄) is superior here. While Borane-THF is excellent for acids, LiAlH₄ provides a cleaner reduction of the ester at controlled temperatures.

- Setup: Flame-dried 3-neck flask, Nitrogen/Argon atmosphere.
- Reagents:
 - Methyl ester intermediate (from Step 2A).
 - LiAlH₄ (2.5 equiv, powder or THF solution).
 - Anhydrous THF (Tetrahydrofuran).

- Protocol:
 - Suspend LiAlH_4 in anhydrous THF at 0°C .
 - Slow Addition: Add the methyl ester (dissolved in minimal THF) dropwise. Crucial: Maintain internal temperature $<10^\circ\text{C}$ to prevent side reactions.
 - Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
 - Quenching (Fieser Method): Cool to 0°C . Carefully add:
 - mL Water (per g LiAlH_4).
 - mL 15% NaOH.
 - mL Water.
 - Stir until a white granular precipitate forms (aluminum salts).
 - Filter through a Celite pad. Wash the pad with warm THF.
- Isolation: Dry the filtrate over
and concentrate to yield the crude free base amino alcohol.

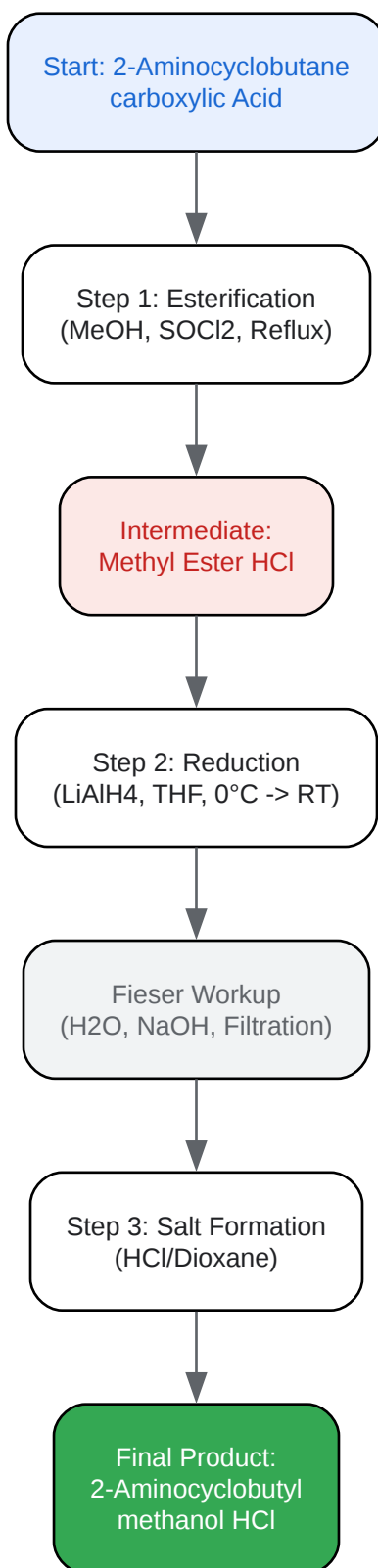
Phase 3: Hydrochloride Salt Formation

Objective: Convert the hygroscopic free amine/alcohol oil into a stable crystalline solid.

- Solvent System: Anhydrous Ethanol or Dioxane.
- Acid Source: 4M HCl in Dioxane or HCl gas.
- Protocol:
 - Dissolve the crude oil from Step 2B in a minimal amount of cold ethanol.
 - Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C .

- Add diethyl ether or hexane as an anti-solvent to induce crystallization.
- Filter the white solid and dry under high vacuum.

Part 3: Process Visualization



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Figure 2: Step-by-step synthetic workflow for the conversion of the amino acid to the target hydrochloride salt.

Part 4: Quality Control & Characterization

Parameter	Specification (Expected)	Method
Appearance	White to off-white crystalline solid	Visual
Melting Point	130–132 °C (for HCl salt)	Capillary Method
¹ H NMR	3.6-3.8 (m, 2H, CH ₂ OH), 3.4 (m, 1H, CH-N)	DMSO-d ₆ / D ₂ O
Mass Spec	[M+H] ⁺ = 102.1 (Free base mass)	ESI-MS
Purity	>98%	HPLC (C18, ACN/H ₂ O)

Troubleshooting:

- Low Yield: Often due to water-solubility of the amino alcohol during workup. Solution: Avoid aqueous extraction; use the Fieser quench and filtration method described above.
- Ring Opening: If NMR shows alkene signals, the reduction temperature was too high. Keep the LiAlH₄ addition strictly at 0°C.

References

- Fernandes, C., et al. (2009).^[1] Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. The Journal of Organic Chemistry.
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Sources

- [1. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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